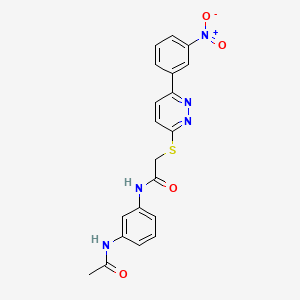

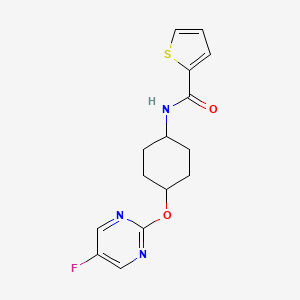

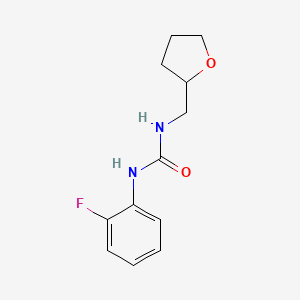

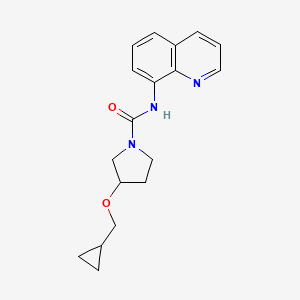

![molecular formula C15H18ClN3O4S B2483915 8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-82-7](/img/structure/B2483915.png)

8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazaspirodecanedione derivatives, including compounds similar to the one , involves multiple steps that aim to introduce functional groups and achieve the desired spirocyclic framework. For example, Madaiah et al. (2012) discussed the synthesis of a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents, highlighting the synthetic routes employed to incorporate various substituents and study their structure-activity relationship (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure Analysis

The molecular structure of triazaspirodecanedione compounds is pivotal in determining their chemical and biological properties. Studies often employ X-ray crystallography and NMR spectroscopy to elucidate the configuration and conformation of these molecules. Tsukamoto et al. (1993) investigated the structure-activity relationships of spirooxazolidine-2,4-dione derivatives, providing insight into the molecular features that contribute to their activity as cholinergic agents (Tsukamoto et al., 1993).

Applications De Recherche Scientifique

Antimicrobial and Detoxification

Research has highlighted the antimicrobial and detoxification potential of N-halamine-coated cotton fabrics integrated with triazaspirodecane dione derivatives. These fabrics demonstrated effective biocidal properties against pathogens like Staphylococcus aureus and Escherichia coli, and also showcased the ability to detoxify harmful chemicals, thereby indicating a broad spectrum of protective applications (Ren et al., 2009).

Anticonvulsant Activity

The compound's derivatives have been studied for their anticonvulsant activities. Research involving the synthesis and structure-activity relationship studies of triazaspirodecane dione derivatives revealed significant protective effects against seizures, comparable to standard anticonvulsant drugs. These findings suggest potential therapeutic applications in treating convulsive disorders (Madaiah et al., 2012).

Biocidal Nanofibers

Triazaspirodecane dione derivatives have been incorporated into nanofibers to impart antimicrobial properties. These nanofibers, synthesized through electrospinning and treated to possess biocidal properties, have shown effectiveness in killing bacteria rapidly, indicating potential applications in water and air filtration systems (Ren et al., 2013).

Orientations Futures

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, potential biological activities, and possible applications. It could also be interesting to explore its synthesis in more detail, potentially developing more efficient or environmentally friendly methods .

Mécanisme D'action

Target of Action

The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 by the compound disrupts this pathway, potentially altering the course of diseases associated with necroptosis .

Result of Action

The inhibition of RIPK1 by the compound disrupts the necroptosis signaling pathway . This disruption can lead to changes in cell death processes, potentially altering the progression of diseases associated with necroptosis . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of other signaling molecules .

Propriétés

IUPAC Name |

8-(2-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,2,7-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZOCOICWIIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)

![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)